molecular formula C14H18BrN5O2 B6996780 1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea

1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea

Cat. No.: B6996780
M. Wt: 368.23 g/mol
InChI Key: HDWCFIMNIRTOEY-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea is a synthetic organic compound that features a unique combination of pyridine, imidazole, and urea moieties

Properties

IUPAC Name

1-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5O2/c1-3-20-5-4-16-12(20)9-19-14(21)18-7-10-6-11(15)8-17-13(10)22-2/h4-6,8H,3,7,9H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWCFIMNIRTOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC(=O)NCC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-methoxypyridine to obtain 5-bromo-2-methoxypyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine to introduce the imidazole moiety. The final step involves the formation of the urea linkage through a reaction with an isocyanate or a carbodiimide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyridin-3-amine: Shares the pyridine and bromine moieties but lacks the imidazole and urea groups.

    1-Ethylimidazole: Contains the imidazole moiety but lacks the pyridine and urea groups.

    N-Methylurea: Contains the urea moiety but lacks the pyridine and imidazole groups.

Uniqueness

1-[(5-Bromo-2-methoxypyridin-3-yl)methyl]-3-[(1-ethylimidazol-2-yl)methyl]urea is unique due to its combination of pyridine, imidazole, and urea moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.

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